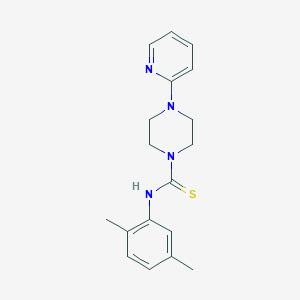
N-(2,5-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, commonly known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a piperazine derivative that is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
作用机制
The mechanism of action of DMPT is not fully understood, but it is believed to act through the modulation of various signaling pathways. DMPT has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. DMPT has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects
DMPT has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DMPT can inhibit the proliferation and migration of cancer cells. DMPT has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have demonstrated that DMPT can improve glucose tolerance and insulin sensitivity, suggesting a potential application in the treatment of diabetes.
实验室实验的优点和局限性
DMPT has several advantages for use in lab experiments. It is a stable compound that is readily available and can be synthesized using a simple and cost-effective method. DMPT has also been shown to have low toxicity, making it a safe compound for use in experiments. However, DMPT has some limitations, such as its limited solubility in water, which can affect its bioavailability and efficacy in some experiments.
未来方向
There are several future directions for the study of DMPT. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. DMPT has also shown potential as a feed additive for livestock, promoting growth and improving feed efficiency. Additionally, DMPT has been used as a precursor for the synthesis of metal sulfide nanoparticles, which have potential applications in materials science and catalysis. Further research is needed to fully understand the mechanisms of action and potential applications of DMPT in various fields.
Conclusion
In conclusion, DMPT is a piperazine derivative that has gained significant attention in scientific research due to its potential applications in various fields. DMPT can be synthesized using a simple and cost-effective method and has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. DMPT has several advantages for use in lab experiments, including its stability and low toxicity, but also has limitations such as limited solubility in water. Future research on DMPT has the potential to lead to new treatments for inflammatory diseases, improved feed efficiency in livestock, and new materials for use in catalysis.
合成方法
DMPT can be synthesized by the reaction of 2,5-dimethylphenylhydrazine with 2-pyridinecarboxaldehyde, followed by cyclization with carbon disulfide. The resulting compound is then treated with piperazine to obtain DMPT. This method is relatively simple and cost-effective, making DMPT a readily available compound for scientific research.
科学研究应用
DMPT has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, DMPT has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In agriculture, DMPT has been used as a feed additive for livestock, promoting growth and improving feed efficiency. In materials science, DMPT has been used as a precursor for the synthesis of metal sulfide nanoparticles.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4S/c1-14-6-7-15(2)16(13-14)20-18(23)22-11-9-21(10-12-22)17-5-3-4-8-19-17/h3-8,13H,9-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWLFIJPJFGIRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201163 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5793416.png)
![3-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5793427.png)



![N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5793449.png)

![2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N'-[4-(trifluoromethyl)benzylidene]propanohydrazide](/img/structure/B5793464.png)
![4-{[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid](/img/structure/B5793481.png)


